2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid is a complex organic compound that features a pyridine ring substituted with a tert-butoxy group, an amino group, and a carboxylic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid typically involves multi-step organic reactions. One common method is the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides . This process uses primary amine initiators to produce the corresponding poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with specific molecular weights and narrow molecular weight distribution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include the use of specialized reactors and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino and tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-tert-butoxy-3-oxopropyl) glycine: A precursor used in the synthesis of the target compound.
Poly(N-(3-tert-butoxy-3-oxopropyl) glycine): A polymer derived from the compound with applications in materials science.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its utility in multiple research fields highlight its versatility and importance.
Properties
IUPAC Name |
2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(pyridin-3-ylmethyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-12(2,3)19-11(18)13(14,10(16)17)7-9-5-4-6-15-8-9/h4-6,8H,7,14H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRZNQUJJOTXFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CN=CC=C1)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619552 |
Source
|
Record name | 3-(2-Amino-3-tert-butoxy-2-carboxy-3-oxopropyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105454-25-9 |
Source
|
Record name | 3-(2-Amino-3-tert-butoxy-2-carboxy-3-oxopropyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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